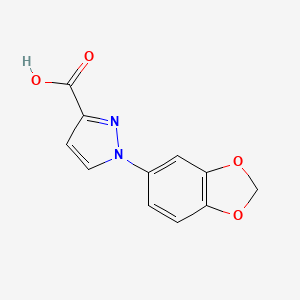

1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-11(15)8-3-4-13(12-8)7-1-2-9-10(5-7)17-6-16-9/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYTTOFNMTJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=CC(=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid, also known as 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid is , with a molecular weight of approximately 232.19 g/mol. The compound features a pyrazole ring fused with a benzodioxole moiety, which is thought to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry demonstrated that 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid exhibited cytotoxic effects against several cancer cell lines. The compound was found to inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.

Experimental Findings

In vitro studies revealed that treatment with 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid significantly reduced the levels of inflammatory markers in human macrophage cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Summary Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Active against various bacterial strains |

The biological activities of 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid are attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.

- Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses.

- Enzyme Inhibition : Inhibits enzymes like COX-2 which are critical in inflammatory processes.

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of several pyrazole compounds, including 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid, against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Anticancer Properties

Another crucial application lies in the field of oncology. Pyrazole derivatives have been investigated for their anticancer activities. A notable study demonstrated that 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, pyrazole derivatives have shown promise in reducing inflammation. A study focusing on inflammatory models reported that the compound significantly decreased pro-inflammatory cytokines in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating a strong antibacterial effect.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties involved treating MCF-7 breast cancer cells with varying concentrations of the compound. Flow cytometry analysis revealed a significant increase in apoptotic cells at concentrations above 25 µM after 48 hours of treatment. This study highlights the compound's potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position : The position of the benzodioxol group (1 vs. 5 on the pyrazole) alters electronic distribution. For example, the target compound’s benzodioxol at position 1 may enhance steric hindrance near the carboxylic acid, affecting binding interactions compared to the 5-substituted analog .

- Functional Groups: Addition of a 4-aminophenyl group (as in ) introduces a basic site, enabling salt formation and altering pharmacokinetics. Conversely, trifluoromethyl groups () increase electronegativity and metabolic resistance.

Stability and Reactivity

- Benzodioxol Ring Stability : The 1,3-benzodioxol group is prone to oxidative cleavage under strong acidic/basic conditions, which could limit the compound’s utility in certain formulations.

- Carboxylic Acid Reactivity : The COOH group participates in salt formation (e.g., sodium salts for improved solubility) and esterification, enabling prodrug strategies .

Preparation Methods

Pyrazole Core Formation via Hydrazine Condensation

A common synthetic approach to pyrazole derivatives involves the condensation of 1,3-diketones or related precursors with hydrazine or hydrazine derivatives:

Hydrazine hydrate is reacted with appropriate diketone intermediates in ethanol under reflux conditions for 2–4 hours, yielding pyrazole derivatives in high yields (up to 90%) as yellowish oils or solids.

For example, the synthesis of 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole was achieved by refluxing hydrazine hydrate with the corresponding precursor in absolute ethanol.

Preparation of 1,3-Diketone Precursors

The 1,3-diketone intermediates essential for pyrazole ring formation are prepared through condensation reactions involving acetophenones or benzoylpropionic acids with reagents such as acid chlorides or carbonyldiimidazole (CDI).

Alkylation of acetophenones with bromoacetate derivatives followed by deprotection yields 3-benzoylpropionic acids, which are then converted into 1,3-diketones.

Esterification and Hydrolysis Steps

Esterification of 3,4-(methylenedioxy)phenylacetic acid to methyl esters is a key preparatory step before pyrazole ring formation.

Hydrolysis of esters using aqueous sodium hydroxide furnishes the corresponding carboxylic acid derivatives, including the target compound.

Industrial and Improved Process Considerations

Ecofriendly and Cost-Effective Methods

Recent advances include the use of water as a solvent for certain reaction steps, replacing organic solvents to reduce cost and environmental impact.

For example, the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid was improved by avoiding organic solvents and employing aqueous media, simplifying isolation and increasing yield.

Continuous Flow and Automated Reactor Systems

Industrial scale synthesis benefits from continuous flow reactors and automated systems to enhance reaction control, reproducibility, and yield.

These methods allow for precise temperature control and efficient mixing, critical for multi-step syntheses involving sensitive intermediates.

Representative Synthetic Scheme (Summary)

Analytical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of the synthesized compound.

Infrared (IR) spectroscopy provides characteristic absorption bands for NH, C=O, and aromatic groups, confirming functional group transformations during synthesis.

Research Findings and Optimization Notes

Reaction times of 2–4 hours under reflux conditions in ethanol provide optimal conversion to pyrazole derivatives with minimal side products.

The use of hydrazine monohydrochloride or hydrazine hydrate is common, with the choice depending on desired reaction rate and purity.

Avoidance of organic solvents in hydrolysis steps improves environmental footprint and reduces costs without compromising yield.

Continuous flow synthesis and automated reactors have been shown to improve scalability and reproducibility for industrial production.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Hydrazine Condensation | Reflux of diketone with hydrazine hydrate in ethanol | High yield (~90%), straightforward | Requires careful handling of hydrazine |

| Esterification + Hydrolysis | Methyl ester formation followed by base hydrolysis | Good intermediate isolation | Multi-step, time-consuming |

| Solvent-Free Hydrolysis | Use of water instead of organic solvents | Ecofriendly, cost-effective | May require optimization for some substrates |

| Continuous Flow Synthesis | Automated reactors for scale-up | Enhanced control, reproducibility | Requires specialized equipment |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A key approach includes:

- Palladium-catalyzed cross-coupling : Reacting a halogenated pyrazole intermediate (e.g., ethyl 4-bromo-pyrazole-5-carboxylate) with a benzodioxol-substituted boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₃PO₄, degassed DMF/H₂O) to introduce the benzodioxol moiety .

- Ester hydrolysis : Subsequent hydrolysis of the ethyl ester group (using NaOH or HCl in aqueous THF) yields the carboxylic acid derivative .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., benzodioxol proton signals at δ 5.9–6.1 ppm and pyrazole protons at δ 6.5–7.2 ppm) .

- Infrared Spectroscopy (IR) : Carboxylic acid O–H stretching (~2500–3300 cm⁻¹) and C=O absorption (~1680–1720 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 273.06 for C₁₂H₁₀N₂O₄) .

- X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for absolute configuration determination .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling steps, while minimizing side reactions like ester hydrolysis .

- Catalyst tuning : Using Pd(OAc)₂ with XPhos ligands improves coupling efficiency for sterically hindered substrates .

- Temperature control : Maintaining 80–100°C during cross-coupling prevents premature catalyst deactivation .

- Protecting groups : Temporarily protecting the carboxylic acid as an ethyl ester prevents undesired side reactions during functionalization .

Advanced: How should contradictions in crystallographic and spectroscopic data be resolved during structural validation?

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized computational models (e.g., Gaussian 16) to identify discrepancies .

- Dynamic NMR : Variable-temperature NMR can detect conformational flexibility that X-ray static models may miss .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O) to explain packing anomalies in crystallographic data .

Advanced: What experimental strategies are recommended to study this compound’s interactions with biological targets?

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves (0.1–100 µM range) .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (ka/kd) in real time .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, guided by the compound’s carboxylate group forming hydrogen bonds with active-site residues .

Advanced: How can solubility challenges be addressed for in vitro assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

- pH adjustment : Deprotonate the carboxylic acid group (pH > pKa ~4.5) to improve solubility in buffer solutions .

- Derivatization : Convert the carboxylic acid to a methyl ester or amide pro-drug for cellular uptake studies, followed by enzymatic hydrolysis .

Advanced: What computational tools are effective for predicting this compound’s physicochemical properties?

- LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (logP ~2.1), informing membrane permeability .

- pKa prediction : SPARC or ChemAxon determines ionization states (carboxylic acid pKa ~4.2), critical for bioavailability modeling .

- ADMET profiling : SwissADME or ADMETlab2.0 predicts toxicity, metabolic stability, and cytochrome P450 interactions .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

- Substituent variation : Synthesize analogs with halogens (F, Cl) or methyl groups at the benzodioxol 5-position to assess electronic effects .

- Bioisosteric replacement : Replace the pyrazole ring with isoxazole or triazole to evaluate scaffold rigidity’s impact on activity .

- Pharmacophore mapping : MOE or Phase identifies critical interaction points (e.g., carboxylic acid for hydrogen bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.